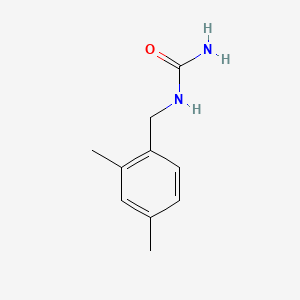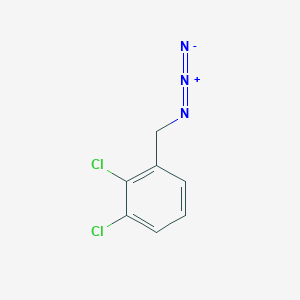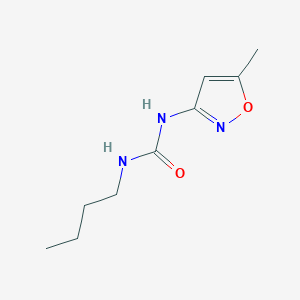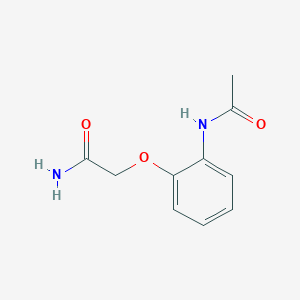![molecular formula C9H11Cl2NO2 B6612802 2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride CAS No. 59012-83-8](/img/structure/B6612802.png)
2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloromethyl group and an amino group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloromethylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-chloromethylbenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-chloromethylbenzylamine.
Addition of Glycine: The amine is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-amino-2-[4-(chloromethyl)phenyl]acetic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Major Products Formed
Substitution: Products include 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid, 2-amino-2-[4-(aminomethyl)phenyl]acetic acid, and 2-amino-2-[4-(thiomethyl)phenyl]acetic acid.
Oxidation: Products include 2-amino-2-[4-(formyl)phenyl]acetic acid and 2-amino-2-[4-(carboxyl)phenyl]acetic acid.
Reduction: Products include secondary and tertiary amines.
Scientific Research Applications
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and reduction reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and chloromethyl groups, which can form covalent bonds or hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-[4-(bromomethyl)phenyl]acetic acid hydrochloride
- 2-amino-2-[4-(methyl)phenyl]acetic acid hydrochloride
- 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride
Uniqueness
2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-2-[4-(chloromethyl)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXWTIJBXMHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)




![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
